(R)-1-Boc-3-(aminomethyl)piperidine (R)-1-Boc-3-(aminomethyl)piperidine
Brand Name: Vulcanchem
CAS No.: 140645-23-4
VCID: VC21154802
InChI: InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8,12H2,1-3H3/t9-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)CN
Molecular Formula: C11H22N2O2
Molecular Weight: 214.3 g/mol

(R)-1-Boc-3-(aminomethyl)piperidine

CAS No.: 140645-23-4

Cat. No.: VC21154802

Molecular Formula: C11H22N2O2

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Boc-3-(aminomethyl)piperidine - 140645-23-4

CAS No. 140645-23-4
Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
IUPAC Name tert-butyl (3R)-3-(aminomethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8,12H2,1-3H3/t9-/m1/s1
Standard InChI Key WPWXYQIMXTUMJB-SECBINFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCC[C@@H](C1)CN
SMILES CC(C)(C)OC(=O)N1CCCC(C1)CN
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)CN

Chemical Properties and Structure

(R)-1-Boc-3-(aminomethyl)piperidine possesses distinct chemical and structural characteristics that determine its behavior in various reactions and applications. The compound features a six-membered piperidine ring with an aminomethyl substituent at the 3-position in the R-configuration and a Boc protecting group at the nitrogen atom in position 1.

Molecular Properties

The fundamental molecular characteristics of (R)-1-Boc-3-(aminomethyl)piperidine are summarized in the following table:

PropertyValue
Molecular FormulaC₁₁H₂₂N₂O₂
Molecular Weight214.31 g/mol
CAS Registry Number140645-23-4
MDL NumberMFCD03839876
SMILES NotationCC(C)(C)OC(=O)N1CCCC(C1)CN
Optical Rotation+10° to +20° (20°C, 589 nm) (c=1 in MeOH)

The molecular structure contains 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms arranged in a specific three-dimensional configuration . The piperidine ring provides a cyclic backbone, while the aminomethyl group contributes a primary amine functionality that can participate in various reactions including nucleophilic substitutions, condensations, and amide formations.

Physical Properties

The physical characteristics of (R)-1-Boc-3-(aminomethyl)piperidine influence its handling, storage, and processing requirements:

Physical PropertyDescription
AppearanceColorless to light yellow liquid or low-melting solid
SolubilitySoluble in organic solvents (methanol, ethanol, dichloromethane)
Storage TemperatureAmbient
StabilityStable under normal conditions; sensitive to strong acids

The compound's optical rotation, falling within the range of +10° to +20° under standard conditions, serves as an important quality control parameter for verifying its enantiomeric purity . This property is crucial for applications where stereochemical integrity directly impacts the compound's performance in subsequent synthetic steps.

Applications in Pharmaceutical Research

(R)-1-Boc-3-(aminomethyl)piperidine serves as a versatile building block in pharmaceutical research, contributing to various therapeutic areas and drug development programs.

Neurological Disorders

The compound plays a significant role in the development of drugs targeting neurological conditions. Its structural features make it particularly useful for creating compounds that interact with neurological targets, including:

  • Receptor modulators for treating conditions like depression and anxiety

  • Potential therapeutics for neurodegenerative disorders

  • Compounds that influence neurotransmitter systems

The stereochemical configuration of (R)-1-Boc-3-(aminomethyl)piperidine is especially important in these applications, as the spatial arrangement of functional groups often determines binding affinity and selectivity for specific biological targets. The protected amine functionality allows for selective modification during multistep synthesis procedures, enabling researchers to develop increasingly sophisticated neurological agents.

Peptide-Based Therapeutics

In peptide chemistry, (R)-1-Boc-3-(aminomethyl)piperidine serves as an important building block for creating peptide-based therapeutics with enhanced properties:

  • Incorporation into peptide structures to improve stability against enzymatic degradation

  • Modification of peptide backbones to enhance bioavailability

  • Creation of conformationally constrained peptide analogs for improved target selectivity

These applications leverage the compound's ability to introduce both rigidity (through the piperidine ring) and functional diversity (through the primary amine) into peptide structures. Such modifications can significantly impact the pharmacokinetic and pharmacodynamic properties of resulting peptide-based therapeutics.

Applications in Organic Chemistry and Materials Science

Beyond pharmaceutical applications, (R)-1-Boc-3-(aminomethyl)piperidine finds utility in broader fields of organic chemistry and materials science.

Building Block in Organic Synthesis

As a versatile intermediate, (R)-1-Boc-3-(aminomethyl)piperidine enables the creation of complex molecular architectures through:

  • Stereoselective introduction of the piperidine scaffold into larger molecules

  • Formation of amide linkages via the primary amine functionality

  • Sequential deprotection-reprotection strategies for regioselective modifications

  • Construction of heterocyclic systems with defined stereochemistry

The compound's utility in organic synthesis stems from its stable Boc protecting group, which can be selectively removed under acidic conditions, and the reactive primary amine, which can participate in numerous transformations including alkylation, acylation, and reductive amination.

Materials Science Applications

In materials science, (R)-1-Boc-3-(aminomethyl)piperidine contributes to the development of specialized polymers and materials with targeted properties:

  • Incorporation into polymer backbones to influence mechanical characteristics

  • Creation of chiral materials with specific optical properties

  • Development of functionalized surfaces for specialized applications

  • Synthesis of materials with controlled thermal stability

These applications exploit the compound's structural features to impart specific properties to resulting materials, potentially leading to innovations in areas such as drug delivery systems, optical materials, and specialized coatings.

Hazard TypeClassification
Acute Toxicity (Oral)Harmful if swallowed
Acute Toxicity (Dermal)Harmful in contact with skin
Skin Corrosion/IrritationCauses skin irritation
Serious Eye Damage/IrritationCauses serious eye irritation

These classifications indicate the need for appropriate protective measures when handling the compound .

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